molecular formula C9H11Cl2N B3030435 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 90562-34-8

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B3030435
CAS No.: 90562-34-8
M. Wt: 204.09
InChI Key: ZKCNWMWTLBSNCF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCNWMWTLBSNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660680
Record name 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90562-34-8
Record name 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of 7-chloroquinoline followed by reductive amination. One common method includes the use of 2-nitroarylketones and aldehydes under hydrogenation conditions with 5% palladium on carbon as a catalyst . Another method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pressure to facilitate the reduction and amination steps.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form fully saturated quinoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to enhance the efficacy of drugs targeting neurological disorders and other medical conditions. Notably, it has been investigated for its potential therapeutic effects against various diseases, including:

  • Neurodegenerative Disorders : The compound is explored for its role in developing treatments for conditions like Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Biochemical Research

In biochemical studies, this compound is utilized to explore neurotransmitter mechanisms. It aids researchers in understanding brain function and developing new treatments for mental health conditions. Its structural similarity to naturally occurring alkaloids makes it a valuable compound for investigating biological pathways and interactions .

Organic Synthesis

This compound is a versatile building block in organic chemistry. It is used to create complex molecular structures and heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential component in the synthesis of new materials and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify other compounds. Its presence can improve the accuracy of chemical analyses and facilitate the development of new analytical techniques .

Material Science

The compound can be incorporated into polymer formulations to enhance material properties. Applications include coatings and adhesives where improved durability and performance are required .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Recent investigations have focused on the anticancer potential of derivatives of this compound:

  • Synthetic derivatives were tested against human cancer cell lines with some exhibiting IC50 values in the low micromolar range.
  • Modifications to side chains significantly influenced anticancer activity; compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .

Antimalarial Activity

Research into antimalarial properties found that derivatives based on 7-chloroquinoline showed improved activity against Plasmodium falciparum, with specific modifications achieving IC50 values lower than existing treatments.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Advances: Brønsted acid catalysis enables enantioselective synthesis of tetrahydroquinoline derivatives, critical for chiral drug production .
  • Structure-Activity Relationships (SAR) : Chlorine at position 7 optimizes binding to GABA receptors, while bromine enhances pharmacokinetic profiles .
  • Safety Profiles : Halogenated derivatives generally require stricter handling protocols due to toxicity risks, as seen in SDS guidelines .

Biological Activity

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

  • Chemical Formula : C9H11Cl2N
  • Molecular Weight : 202.10 g/mol
  • CAS Number : 90562-34-8

This compound is characterized by a chlorine atom at the 7th position of the quinoline ring and a hydrochloride group. It is a derivative of tetrahydroquinoline and exhibits unique chemical reactivity and biological properties compared to its parent compound.

This compound acts through several mechanisms:

  • Antioxidant Properties : This compound has been shown to inhibit radical chain oxidation processes, suggesting potential antioxidant activity that may protect cells from oxidative stress .
  • Antimicrobial Activity : Research indicates that tetrahydroquinolines can exhibit significant antibacterial and antifungal activities. The presence of the chlorine atom enhances its interaction with microbial targets .
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its structural similarity to alkaloids suggests it may interfere with cancer cell proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerCytotoxic effects on cancer cells
AntioxidantReduces oxidative stress
NeuroprotectivePotential in neurodegenerative disorders

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including 7-chloro variants. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells :
    In vitro studies using MTT assays assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types .
  • Neuroprotective Effects :
    Research into neuroprotective agents has highlighted the potential of tetrahydroquinolines in mitigating neurodegenerative diseases. Preliminary studies suggest that 7-chloro derivatives may protect neuronal cells from apoptosis induced by oxidative stress .

Pharmacokinetics and Safety

While detailed pharmacokinetic data for this compound is limited, general properties of tetrahydroquinolines indicate:

  • Absorption and Distribution : Likely moderate bioavailability due to lipophilicity.
  • Metabolism : Expected hepatic metabolism similar to other quinoline derivatives.
  • Excretion : Primarily renal.

The compound should be handled with care due to its potential toxicity at higher concentrations.

Q & A

Q. Table 1: Reaction Parameters from Key Studies

ParameterValue/DescriptionSource
CatalystTRIP (Chiral Brønsted acid)
Temperature25°C
SolventDichloromethane
Enantiomeric Excess (ee)Up to 99% (confirmed by chiral HPLC)

Advanced: How can researchers resolve discrepancies in stereochemical assignments for derivatives of this compound?

Methodological Answer:
Stereochemical ambiguities are addressed using:

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines absolute configuration and molecular conformation. For example, the title compound adopts a half-chair conformation with axial biphenyl substituents, confirmed via SCXRD (R factor = 0.030) .
  • Circular Dichroism (CD) Spectroscopy : Correlates experimental CD spectra with computational models (e.g., TD-DFT) to validate enantiomeric forms.
  • NMR Analysis : NOESY experiments detect spatial proximity of protons to infer stereochemistry.

Critical Note : Cross-validation between SCXRD and spectroscopic data is essential to mitigate errors in chiral assignments .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in a cool (<25°C), dry place in airtight containers away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What strategies optimize catalytic efficiency in synthesizing tetrahydroquinoline derivatives?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Evaluate chiral Brønsted acids (e.g., BINOL-derived catalysts) for activity/selectivity trade-offs .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance proton transfer rates .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-limiting steps.
  • Computational Modeling : DFT calculations predict transition states to guide catalyst design .

Case Study : A 20% increase in yield was achieved by replacing toluene with dichloromethane due to improved solubility of intermediates .

Basic: How is the purity and identity of this compound verified in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^{13}C NMR confirms structural integrity. For example, the NH proton appears at δ 3.2–3.5 ppm in DMSO-d6_6 .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]+^+ at m/z 200.1 (theoretical: 200.08) .

Q. Table 2: Analytical Parameters

TechniqueKey ObservationsSource
1^1H NMRNH proton at δ 3.4 ppm (DMSO-d6_6)
HPLC Retention Time8.2 min (gradient: 70% MeCN in H2_2O)
Melting Point280–285°C (decomposition)

Advanced: How do steric and electronic factors influence the catalytic hydrogenation of tetrahydroquinoline precursors?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., biphenyl groups) reduce reaction rates by hindering catalyst-substrate interaction. For example, axial biphenyl groups in the title compound slow hydrogenation by 15% compared to planar analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity of the quinoline ring, accelerating imine reduction.
  • Kinetic Isotope Effect (KIE) Studies : Deuterated substrates (e.g., C-D bonds) reveal proton-transfer steps as rate-determining .

Basic: What are the industrial or non-medical applications of this compound in research settings?

Methodological Answer:

  • Pharmaceutical Intermediates : Used to synthesize dopamine receptor modulators or antimalarial agents (non-clinical R&D) .
  • Material Science : Acts as a ligand in catalytic systems for asymmetric synthesis .
  • Analytical Standards : Serves as a reference compound in HPLC method validation for related APIs .

Note : Strictly prohibited for human/animal use per regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.